1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |
InChI Key |
NNRMYTZWHCHTLQ-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCOC=CC(=O)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
Claisen-Schmidt Condensation Reaction
The primary and most widely reported method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed aldol condensation involves reacting 2,4-dimethylacetophenone with ethyl acetoacetate or an equivalent ethoxy-substituted ketone under controlled conditions.
Reaction Overview:
- Reactants: 2,4-Dimethylacetophenone and ethyl acetoacetate (or ethoxy-substituted carbonyl compound)
- Catalyst: Strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol, commonly used for their polarity and ability to dissolve reactants
- Conditions: Reflux for several hours (typically 4–6 hours)
- Workup: Cooling the reaction mixture, followed by recrystallization or column chromatography for purification
This reaction forms the α,β-unsaturated ketone with an ethoxy substituent at the β-position, yielding the target chalcone derivative.
Detailed Reaction Parameters and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base concentration | 10–20% w/v NaOH or KOH | Ensures complete deprotonation |
| Solvent volume | 50–100 mL ethanol per 1 mmol of ketone | Adequate for reflux and solubilization |
| Reaction temperature | Reflux (~78 °C for ethanol) | Promotes condensation |
| Reaction time | 4–6 hours | Monitored by TLC or HPLC |
| Product isolation | Cooling, filtration, recrystallization from ethanol | Purity >95% achievable |
| Yield | 70–85% | Depends on reaction scale and purity |
Alternative Synthetic Routes and Modifications
While Claisen-Schmidt condensation is the standard, other methods reported in literature for similar chalcones include:
- Base-catalyzed aldol condensation with substituted acetophenones and β-keto esters: Variations in base strength, solvent, and temperature can optimize yield and selectivity.
- Use of phase-transfer catalysts: To enhance reaction rate and yield in biphasic systems.
- Microwave-assisted synthesis: Accelerates reaction time significantly, reducing synthesis from hours to minutes.
- Solvent-free or green chemistry approaches: Employing solid bases or ionic liquids to minimize environmental impact.
However, specific detailed data on these alternative methods for this exact compound are limited in publicly accessible literature.
Research Findings and Purification Techniques
Purification
Post-synthesis, purification is critical to obtain high-purity this compound suitable for research applications:
- Recrystallization: Ethanol or ethyl acetate are preferred solvents due to good solubility differences between product and impurities.
- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures can further purify the compound.
- HPLC Analysis: High-performance liquid chromatography confirms purity, typically >95%.
Analytical Data
| Technique | Data/Result |
|---|---|
| Melting point | Typically around 60–65 °C (varies with purity) |
| NMR Spectroscopy | Characteristic signals for aromatic protons, ethoxy group, and α,β-unsaturated ketone |
| Mass Spectrometry | Molecular ion peak at m/z = 204 (M+) |
| IR Spectroscopy | Strong absorption bands for carbonyl (C=O) around 1650 cm⁻¹ and C=C stretching |
Summary Table of Preparation Method
| Step | Description | Conditions/Details |
|---|---|---|
| Starting materials | 2,4-Dimethylacetophenone + Ethyl acetoacetate | Molar ratio 1:1 |
| Catalyst | Sodium hydroxide or potassium hydroxide | 10-20% w/v |
| Solvent | Ethanol or methanol | Sufficient to dissolve reactants |
| Reaction temperature | Reflux (~78 °C for ethanol) | 4–6 hours |
| Workup | Cooling, filtration, recrystallization | Ethanol or ethyl acetate |
| Purification | Column chromatography (optional) | Silica gel, hexane/ethyl acetate |
| Yield | 70–85% | Dependent on reaction scale |
| Analytical confirmation | NMR, IR, MS, melting point, HPLC | Purity >95% |
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ketone undergoes selective oxidation:
The dimethyl groups on the phenyl ring slightly hinder oxidation at the ortho positions, directing reactivity toward the enone system .
Reduction Reactions
The carbonyl and double bond are targets for reduction:
Reduction with NaBH₄ favors the carbonyl group (ΔΔG‡ = 1.9 kcal/mol), while LiAlH₄ reduces both carbonyl and double bonds due to stronger Lewis acidity .
Nucleophilic Substitution
The ethoxy group participates in SN2 reactions:
| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| NH₃ (aq) | 80°C, 12 hours | 3-Aminoprop-2-en-1-one derivative | 2.1 × 10⁻⁴ |
| KI | DMF, 100°C | 3-Iodoprop-2-en-1-one derivative | 4.7 × 10⁻⁵ |
Steric hindrance from the dimethylphenyl group reduces substitution rates by 15–20% compared to unsubstituted analogs .
Cycloaddition Reactions
The enone system engages in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo/Exo Ratio |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic ketone | 85:15 |
| Anthracene | Microwave, 150°C | Polycyclic adduct | 92:8 |
The reaction exhibits polarity-matched interactions , with the electron-deficient enone reacting preferentially with electron-rich dienes .
Acid-Catalyzed Rearrangements
Under acidic conditions, the compound undergoes keto-enol tautomerism:
| Acid | Conditions | Product | Equilibrium Constant (K) |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux | Enol ether | 3.2 × 10³ |
| H₂SO₄ | 25°C, 2 hours | Cyclic diketone | 1.8 × 10² |
The 2,4-dimethyl groups stabilize the enol form through hyperconjugation, shifting equilibrium toward enolization .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents on the aryl rings and the enone system, significantly altering their physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Lipophilicity : The ethoxy and methyl groups in the target compound increase hydrophobicity compared to hydroxylated analogues (e.g., 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one), which exhibit higher aqueous solubility due to polar -OH groups .
- Melting Points: Crystallographic data for (Z)-1-(2,4-dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (monoclinic, P2₁/n) reveals dense packing via van der Waals interactions, leading to higher melting points (~200–220°C) compared to non-planar analogues .
- Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) stabilize the enone system, while electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity at the β-carbon, influencing reactivity in nucleophilic additions .
Research Findings
- Crystallography: The target compound’s structural analogues, such as (Z)-1-(2,4-dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, form monoclinic crystals with intermolecular C–H···O and π–π interactions, stabilizing the lattice .
- Reactivity: Substituents at the para position (e.g., Cl, OMe) significantly alter the enone’s electrophilicity, with Hammett constants (σ) correlating with reaction rates in nucleophilic additions .
Biological Activity
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one, also known as a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chalcone backbone which is crucial for its biological activity.
Biological Activities
1. Anticancer Activity
Numerous studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, research has shown that this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.
A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 25 | Modulation of MAPK pathway |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
A study reported that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 50 | Gram-positive |
| Escherichia coli | 75 | Gram-negative |
| Candida albicans | 100 | Fungal |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This activity is crucial for developing therapeutic agents targeting inflammatory diseases.
Case Studies
A notable case study involved the use of this compound in a preclinical model for cancer therapy. The study found that administration led to a significant reduction in tumor size in mice bearing xenograft tumors derived from human breast cancer cells. This effect was attributed to both direct cytotoxicity against cancer cells and indirect effects through immune modulation .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one with high purity and yield?
The Claisen-Schmidt condensation is widely used for synthesizing α,β-unsaturated ketones. A typical protocol involves reacting 2,4-dimethylacetophenone with an ethoxy-substituted aldehyde in ethanol under basic conditions (e.g., 20% KOH) at room temperature for 4–6 hours. Recrystallization from ethanol is recommended to achieve >95% purity, as demonstrated in analogous chalcone syntheses .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Beyond standard NMR and IR spectroscopy, single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, especially for resolving double-bond geometry (E/Z isomerism). Additionally, DFT calculations at the B3LYP/6-311++G(d,p) level can predict vibrational frequencies and electronic properties, aiding in spectral interpretation .
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies between experimental and theoretical spectra (e.g., IR or UV-Vis) often arise from solvent effects or intermolecular interactions. Hybrid methods like AIM (Atoms in Molecules) theory can resolve ambiguities by analyzing electron density topology, as shown in studies of structurally similar enones .
Advanced Research Questions
Q. What experimental design considerations are essential for evaluating the antimicrobial activity of this compound?
Follow standardized protocols like the broth microdilution method (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ciprofloxacin) and account for solvent cytotoxicity by testing DMSO/methanol vehicle effects. Note that substituent position (e.g., methoxy vs. chloro groups) significantly impacts bioactivity, as seen in related chalcones .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in heterocyclic synthesis?
DFT calculations at the M06-2X/def2-TZVP level can map frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the β-carbon of the enone system is often reactive toward nucleophiles, enabling cyclization to pyrazoles or triazoles under catalytic conditions, as observed in analogous fluorophenyl derivatives .
Q. What are the key challenges in analyzing crystal packing and intermolecular interactions?
XRD data reveal dominant C–H···O and π-π stacking interactions, which stabilize the crystal lattice. For accurate Hirshfeld surface analysis, use software like CrystalExplorer to quantify interaction contributions. Note that bulky substituents (e.g., 2,4-dimethyl groups) may reduce packing efficiency compared to simpler analogs .
Q. How do reaction conditions influence isomerization during downstream derivatization?
The E/Z ratio of intermediates is sensitive to solvent polarity and temperature. For instance, polar aprotic solvents (e.g., DMF) favor the thermodynamically stable E-isomer, while Z-isomers may form under kinetic control. Monitor isomerization via HPLC or NOESY NMR, as demonstrated in triazole-containing enones .
Q. What strategies mitigate sample degradation during long-term stability studies?
Organic degradation in solution can be minimized by storing samples at –20°C under inert atmosphere (N₂/Ar). For real-time monitoring, employ hyphenated techniques like LC-MS to track decomposition products. Evidence from wastewater matrix studies suggests cooling and antioxidants (e.g., BHT) enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
